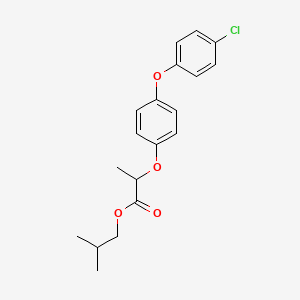

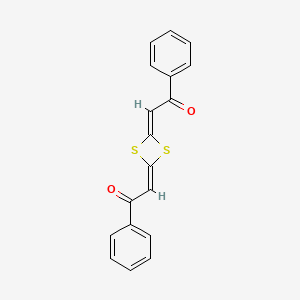

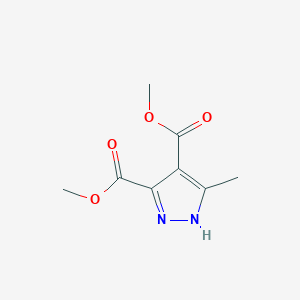

Clofop-isobutyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Clofop-isobutyl involves the esterification of 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid with isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods for this compound are not well-documented due to its obsolescence. the general approach would involve large-scale esterification reactions followed by purification steps such as distillation and recrystallization to obtain the pure compound.

Analyse Des Réactions Chimiques

Clofop-isobutyl undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid and isobutanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Clofop-isobutyl has limited scientific research applications due to its status as an obsolete herbicide. it has been studied for its effects on fatty acid biosynthesis in plants. The compound inhibits the biosynthesis of fatty acids, which is a crucial process for the growth and development of plants . This property made it effective as a herbicide for controlling grass weeds in crops.

In addition to its agricultural applications, this compound has been investigated for its potential hypolipidemic effects in animals, where it was found to reduce serum cholesterol and triglyceride levels .

Mécanisme D'action

Clofop-isobutyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. By inhibiting this enzyme, the compound disrupts the production of fatty acids, leading to the death of the target plants . The molecular target of this compound is the ACC enzyme, and the pathway involved is the fatty acid biosynthesis pathway.

Comparaison Avec Des Composés Similaires

Clofop-isobutyl belongs to the aryloxyphenoxypropionate herbicide group, which includes other compounds such as:

- Quizalofop-ethyl

- Fenoxaprop-ethyl

- Fluazifop-butyl

These compounds share a similar mode of action, targeting the ACC enzyme in plants. this compound is unique in its specific chemical structure and its historical use as a post-emergence herbicide. Unlike some of its counterparts, this compound is no longer widely used due to regulatory restrictions and the development of more effective herbicides .

Propriétés

Numéro CAS |

51337-71-4 |

|---|---|

Formule moléculaire |

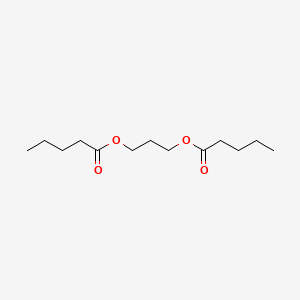

C19H21ClO4 |

Poids moléculaire |

348.8 g/mol |

Nom IUPAC |

2-methylpropyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate |

InChI |

InChI=1S/C19H21ClO4/c1-13(2)12-22-19(21)14(3)23-16-8-10-18(11-9-16)24-17-6-4-15(20)5-7-17/h4-11,13-14H,12H2,1-3H3 |

Clé InChI |

XNBRPBFBBCFVEH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)COC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)